SKLB188 vs Gefitinib: 12–40 Fold Superior Antiproliferative Potency in HNSCC Cell Lines
In a 6-day growth inhibition assay using FaDu and PCI-13 HNSCC cells, SKLB188 exhibited IC50 values of 10–20 nM, whereas the comparator gefitinib (Iressa) showed IC50 values of 240–400 nM [1]. This represents a 12- to 40-fold greater potency for SKLB188 under identical experimental conditions [1].
| Evidence Dimension | Antiproliferative activity (6-day growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 10–20 nM (FaDu and PCI-13 cells) |
| Comparator Or Baseline | Iressa (gefitinib) IC50 = 240–400 nM |
| Quantified Difference | 12- to 40-fold lower IC50 |
| Conditions | FaDu and PCI-13 HNSCC cell lines, 6-day growth inhibition assay, cell counting |
Why This Matters
Demonstrates that SKLB188 is substantially more potent against HNSCC cells than a clinically approved EGFR TKI, supporting its utility in studies where enhanced cellular potency is critical.
- [1] Barzegar M, Ma S, Zhang C, Chen X, Gu Y, Shang C, Jiang X, Yang J, Nathan CA, Yang S, Huang S. SKLB188 inhibits the growth of head and neck squamous cell carcinoma by suppressing EGFR signalling. Br J Cancer. 2017;117(8):1154-1163. View Source
